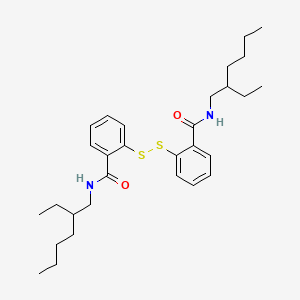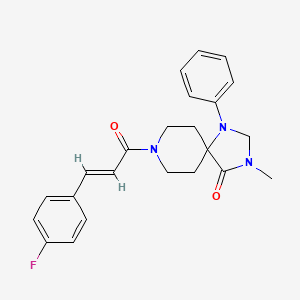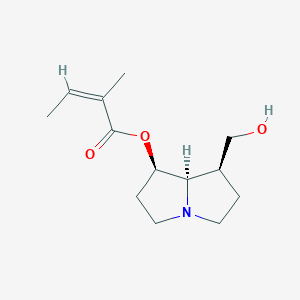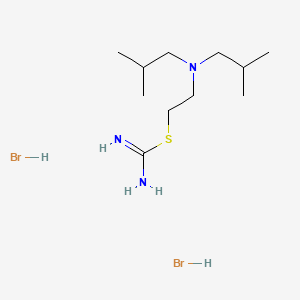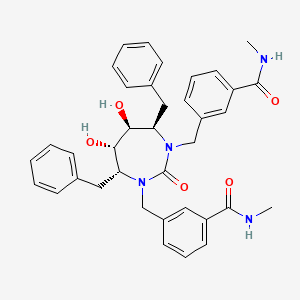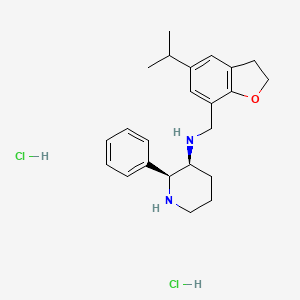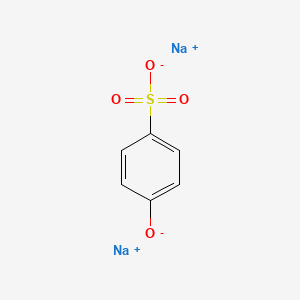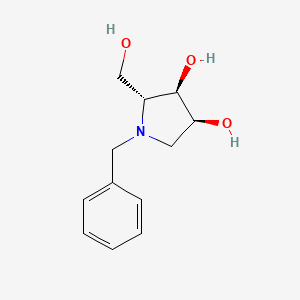
N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol is a synthetic compound belonging to the class of iminosugars. Iminosugars are analogues of sugars where a nitrogen atom replaces the endocyclic oxygen atom. These compounds are known for their ability to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. Due to their inhibitory properties, iminosugars have garnered significant interest in pharmaceutical research for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol typically involves the regioselective ring-opening of an epoxide with a tethered amido group. One reported method starts from D-glucose, which is transformed into a homoallylic alcohol through a series of steps. The key intermediate, an epoxy amide, is then subjected to stereoselective epoxidation followed by intramolecular ring closure to yield the target iminosugar .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the imino group or other functional groups on the molecule.
Substitution: Substitution reactions can introduce different substituents on the benzyl group or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, reducing agents like lithium aluminum hydride (LAH) for azide reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different oxidized derivatives, while substitution reactions can produce a variety of substituted iminosugars.
Applications De Recherche Scientifique
N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol has several scientific research applications:
Mécanisme D'action
N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol exerts its effects by inhibiting glycosidases. The compound mimics the transition state of glycosidase-catalyzed reactions, allowing it to bind to the active site of the enzyme and prevent the hydrolysis of glycosidic bonds. This inhibition can modulate various biological processes, depending on the specific glycosidase targeted .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dideoxy-1,4-imino-D-arabinitol (DAB): A known glycosidase inhibitor with similar inhibitory properties.
1,4-Dideoxy-1,4-imino-D-mannitol (DIM): Another iminosugar with a pyrrolidine core, known for its glycosidase inhibition.
Isofagomine: A potent glycosidase inhibitor used in the treatment of various diseases.
Uniqueness
N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol is unique due to its specific structure, which includes a benzyl group that can influence its binding affinity and selectivity towards different glycosidases. This structural uniqueness can result in distinct biological activities and therapeutic potential compared to other iminosugars.
Propriétés
Numéro CAS |
141434-65-3 |
|---|---|
Formule moléculaire |
C12H17NO3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
(2R,3R,4S)-1-benzyl-2-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C12H17NO3/c14-8-10-12(16)11(15)7-13(10)6-9-4-2-1-3-5-9/h1-5,10-12,14-16H,6-8H2/t10-,11+,12-/m1/s1 |
Clé InChI |
SBDAWMSBMQBJRA-GRYCIOLGSA-N |
SMILES isomérique |
C1[C@@H]([C@@H]([C@H](N1CC2=CC=CC=C2)CO)O)O |
SMILES canonique |
C1C(C(C(N1CC2=CC=CC=C2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


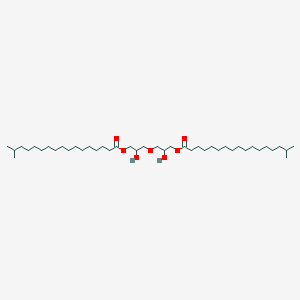
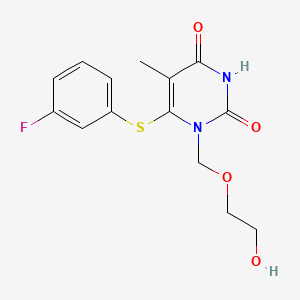

![N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide](/img/structure/B15193855.png)
